(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl,beta-D-galactopyranoside,3-(hydrogensulfate),monoammoniumsalt

Description

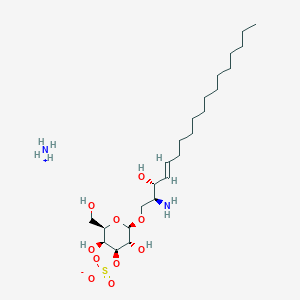

The compound "(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl,beta-D-galactopyranoside,3-(hydrogensulfate),monoammoniumsalt" is a sulfated glycoside characterized by a β-D-galactopyranosyl moiety linked to a long-chain amino alcohol backbone. Key structural features include:

- Stereochemistry: 2S,3R configuration with a 4E double bond in the aliphatic chain.

- Functional groups: A 3-O-sulfate ester, a primary amino group at C2, and a hydroxyl group at C3.

- Counterion: Monoammonium salt, enhancing solubility in aqueous environments .

Synonyms from regulatory and chemical databases confirm its identity, including "Ammonium (2S,3R,4E)-3-hydroxy-2-{[(2S)-2-hydroxyoctadecanoyl]amino}-4-octadecen-1-yl 3-O-sulfonato-β-D-threo-hexopyranoside" .

Properties

IUPAC Name |

azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO10S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24;/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32);1H3/b15-14+;/t18-,19+,20+,21-,22+,23-,24+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKRGBHKEUDQAP-BIFWVYATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)[O-])O)N)O.[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)[O-])O)N)O.[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N2O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl, β-D-galactopyranoside, 3-(hydrogensulfate), monoammonium salt is a complex glycosylated lipid that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a long-chain fatty acid moiety coupled with a sugar unit, which is characteristic of many bioactive lipids. The structural attributes contribute to its interaction with biological membranes and potential signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Properties : Studies suggest it modulates inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Neuroprotective Effects : There is evidence that it can protect neuronal cells from apoptosis and excitotoxicity, suggesting applications in neurodegenerative diseases.

The biological effects of the compound are believed to be mediated through several mechanisms:

- Modulation of Signaling Pathways : It may influence key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

- Regulation of Gene Expression : The compound appears to affect the transcription of genes involved in inflammation and apoptosis.

- Interaction with Membrane Lipids : Its lipid-like structure allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.

Data Table: Summary of Biological Activities

Neuroprotection in Traumatic Brain Injury (TBI)

A significant study explored the effects of the compound in a mouse model of TBI. Administration of the compound resulted in:

- Reduction in Neuronal Apoptosis : Histological analysis showed decreased markers of apoptosis in treated animals compared to controls.

- Improved Cognitive Function : Behavioral tests indicated enhanced performance in tasks assessing memory and coordination post-injury.

- Mechanistic Insights : The study highlighted the role of the compound in inhibiting excitotoxic pathways mediated by glutamate.

Cardiovascular Health

Another investigation focused on the cardiovascular benefits of the compound. Key findings included:

- Vasodilation Effects : The compound promoted endothelial nitric oxide synthase (eNOS) expression, leading to improved vasodilation.

- Inhibition of Smooth Muscle Cell Proliferation : It was observed to block proliferation signals in vascular smooth muscle cells, suggesting a role in preventing vascular remodeling associated with hypertension.

Scientific Research Applications

Biochemical Applications

1. Biomarker for Gaucher Disease

The compound serves as a biomarker for Gaucher disease, a lysosomal storage disorder caused by the deficiency of the enzyme glucocerebrosidase. Elevated levels of glucosylsphingosine (the non-reducing end of this compound) in plasma have been associated with Gaucher disease progression and treatment response. Studies have demonstrated that measuring glucosylsphingosine levels can provide insights into the severity of the disease and the efficacy of enzyme replacement therapies .

2. Therapeutic Potential

Research indicates that glucosylsphingosine derivatives may have therapeutic potential in treating various conditions related to sphingolipid metabolism disorders. For example:

- Neurodegenerative Diseases : Sphingolipids are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Modulating their levels through compounds like (2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl beta-D-galactopyranoside may offer new therapeutic avenues .

- Cancer Treatment : Some studies suggest that manipulating sphingolipid metabolism can influence cancer cell proliferation. The compound may play a role in developing targeted therapies for specific cancer types .

Research Findings and Case Studies

Case Study 1: Gaucher Disease Monitoring

A study published in Clinical Biochemistry utilized LC-MS/MS to quantify glucosylsphingosine levels in dried blood spots from patients with Gaucher disease. The findings indicated that this method is reliable for diagnosing and monitoring disease progression, emphasizing the importance of sphingolipid derivatives in clinical settings .

Case Study 2: Sphingolipid Metabolism in Cancer

Research conducted on the role of sphingolipids in cancer cell signaling pathways highlighted that altering the levels of glucosylsphingosine could inhibit tumor growth in vitro. This suggests potential applications for (2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl beta-D-galactopyranoside as an adjunctive treatment in oncology .

Summary Table of Applications

Comparison with Similar Compounds

Research Findings and Data Gaps

- Biological Activity: While direct data on the target compound are absent, sulfated glycosides (e.g., heparin derivatives) often exhibit anticoagulant or anti-inflammatory properties. Non-sulfated analogs like Zygocaperoside show cytotoxicity against cancer cells .

- Environmental Impact : Sulfated organics are less volatile but may persist in aquatic systems. Revisions to TRI data () highlight regulatory scrutiny of similar compounds, though the target’s environmental fate remains unstudied .

Preparation Methods

Sphingoid Base Synthesis

The (2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl moiety is synthesized via azide reduction and stereocontrolled olefination :

-

Step 1 : (2S,3R)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol is prepared by Wittig reaction of palmitaldehyde with a protected serine-derived ylide .

-

Step 2 : Catalytic hydrogenation (Pd/C, H₂) or Staudinger reaction (PPh₃) reduces the azide to a primary amine .

-

Step 3 : Benzoyl protection is removed via NaOH/MeOH hydrolysis, yielding the free sphingoid base .

Key Data :

Glycosylation with β-D-Galactopyranose

The sphingoid base is glycosylated using trichloroacetimidate donors under Lewis acid catalysis:

-

Donor Preparation : Perbenzylated galactosyl trichloroacetimidate is synthesized by treating galactose hemiacetal with Cl₃CCN and DBU .

-

Coupling : The sphingoid base’s primary hydroxyl reacts with the donor in CH₂Cl₂ at −20°C using TMSOTf (0.1 equiv), achieving β-selectivity >95% .

Optimized Conditions :

Regioselective 3-O-Sulfation

Sulfation at galactose’s C3-OH is achieved via SO₃·Et₃N complex in anhydrous DMF:

-

Protection Strategy : Temporary TBBz (2,3,4-tri-O-benzoyl) groups at C2, C4, and C6 prevent over-sulfation .

-

Reaction : SO₃·Et₃N (2.5 equiv) is added at 0°C, stirred for 12 h, and quenched with NH₄OH .

Performance Metrics :

Deprotection and Ammonium Salt Formation

Final deprotection and salt formation proceed via:

-

Benzoyl Removal : NaOMe/MeOH (0.5 M, 4 h, RT) cleaves TBBz groups .

-

Ammonium Exchange : Lyophilization with NH₄HCO₃ (pH 7.4) yields the monoammonium salt .

Quality Control :

Alternative Enzymatic Sulfation

Although less common, cerebroside sulfotransferase (CST) catalyzes 3-O-sulfation in vivo:

-

Substrate : Galactosylceramide is incubated with CST and PAPS (3'-phosphoadenosine-5'-phosphosulfate) in CHAPS buffer (pH 6.5) .

-

Limitation : Low scalability (yields ~40%) and enzyme availability hinder industrial use .

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Chemical Synthesis | 65–89% | High | Industrial | Excellent |

| Enzymatic | 30–40% | Very High | Lab-scale | Moderate |

Challenges and Solutions

-

Stereochemical Drift : Low-temperature glycosylation (−20°C) minimizes α-anomer formation .

-

Sulfation Selectivity : TBBz protection directs sulfation to C3-OH .

-

Solubility Issues : Adamantane-based spacers improve lipid solubility during coupling .

Applications and Derivatives

Q & A

Q. What established synthetic routes exist for this compound, and how are stereochemical configurations ensured?

- Methodological Answer : The compound is synthesized via glycosylation of a sphingoid base with a galactopyranosyl donor. Key steps include:

- Sphingoid base preparation : The (2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl backbone is generated using asymmetric catalysis or enzymatic resolution to ensure stereochemical fidelity .

- Glycosylation : Beta-D-galactopyranoside is coupled to the sphingoid base using BF3·OEt2 as a Lewis acid catalyst in EtSH, followed by sulfation at the 3-OH position with SO3·pyridine .

- Purification : Silica gel chromatography (hexane:EtOAc gradient) isolates the product, with purity confirmed via TLC and ESI-HRMS .

- Critical Data :

| Step | Yield (%) | Purity (HPLC) | Key Spectral Data (NMR) |

|---|---|---|---|

| Glycosylation | 65–70 | ≥95% | δ 5.35 (H-4E, J = 15 Hz); δ 4.85 (anomeric H, J = 8 Hz) |

Q. How is structural confirmation achieved for this sulfated glycosphingolipid?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., anomeric proton coupling constants: J = 8 Hz for β-linkage) and sulfate placement (δ 3.95 for 3-O-sulfate) .

- Mass Spectrometry : ESI-HRMS (negative mode) detects [M–NH4]– ions with sulfate adducts (e.g., m/z 798.4321 for C24H48NO12S) .

- Polarimetry : Specific rotation ([α]D) verifies galactopyranoside configuration (e.g., +42° for β-D-galactose) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and minimize byproducts?

- Methodological Answer : Statistical DoE methods identify critical variables:

- Factors : Reaction temperature, catalyst (BF3·OEt2) concentration, glycosyl donor-to-acceptor ratio.

- Response Surface Modeling : Central composite design predicts optimal conditions (e.g., 0°C, 1.2 equiv BF3·OEt2, 1:1.1 ratio) to maximize yield (75%) and reduce epimerization .

- Data Contradiction Analysis : Conflicting yield reports are resolved by evaluating solvent polarity (CH2Cl2 vs. toluene) and moisture control .

Q. What strategies address solubility challenges during in vitro bioactivity assays?

- Methodological Answer : The ammonium salt enhances aqueous solubility, but aggregation may occur. Solutions include:

- Micelle Formation : Use 0.1% Triton X-100 in PBS (pH 7.4) to stabilize the compound .

- Dynamic Light Scattering (DLS) : Monitor particle size (target: <100 nm) to confirm dispersion .

- Critical Data :

| Solvent System | Solubility (mg/mL) | Aggregate Size (nm) |

|---|---|---|

| PBS + 0.1% Triton X-100 | 2.5 | 85 ± 12 |

| Pure H2O | 0.3 | 450 ± 75 |

Q. How are contradictions in spectroscopic data resolved during impurity profiling?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) are investigated via:

- 2D NMR (HSQC, HMBC) : Assign ambiguous signals (e.g., distinguishing sulfate vs. free OH groups) .

- LC-MS/MS : Detect trace impurities (e.g., desulfated byproduct at m/z 698.3204) .

- Synthetic Controls : Compare with authentic standards (e.g., CAS 2238-90-6 for non-sulfated analog) .

Emerging Research Directions

Q. Can computational modeling predict the compound’s interaction with lipid-binding proteins?

- Methodological Answer : Molecular dynamics (MD) simulations using GROMACS or AMBER:

- Force Fields : Apply GLYCAM06 for carbohydrates and Lipid14 for the sphingoid base.

- Binding Free Energy : Calculate ΔG for CD1d protein binding (MM-PBSA method) to guide mutagenesis studies .

- Critical Data :

| Simulation Time (ns) | Predicted ΔG (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|

| 50 | -8.2 ± 1.1 | 12.3 ± 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.